4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone
Description
Properties
IUPAC Name |
[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-19(14-25-16-24-21-8-4-5-9-22(21)25)15-28-20-12-10-18(11-13-20)23(27)17-6-2-1-3-7-17/h1-13,16,19,26H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFGXQSFXUVXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diphenyl Ketone Core Formation
The ketone group can be introduced via Friedel-Crafts acylation or photo-oxidative methods . Patent US6881865B2 highlights a Friedel-Crafts approach using cyclohexanecarbonyl chloride and benzene in the presence of AlCl₃, achieving >99% selectivity. Alternatively, US20170036981A1 describes photo-oxidation of diarylmethanes using peroxides and bromide catalysts under UV light (380–760 nm), yielding aryl ketones with minimal byproducts.
2-Hydroxypropoxy Linker Installation
The hydroxypropoxy bridge requires epoxide ring-opening or nucleophilic substitution . For instance, reacting epichlorohydrin with a phenolic oxygen generates the propoxy backbone, followed by hydroxyl group protection using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during subsequent steps.
Benzimidazole Moiety Incorporation
Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carboxylic acids under acidic conditions. Introducing this group post-ketone formation demands orthogonal protecting groups to avoid interference with reactive ketone or hydroxyl sites.
Synthetic Route 1: Sequential Friedel-Crafts Acylation and Benzimidazole Coupling
Step 1: Synthesis of Phenyl Phenyl Ketone
Adapting the method from US6881865B2:
- Diels-Alder Reaction : 1,3-Butadiene and acrylic acid undergo [2+4] cycloaddition at 120–150°C to form 3-cyclohexene-1-carboxylic acid.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclohexene ring to cyclohexanecarboxylic acid (>99% conversion).
- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the acid to cyclohexanecarbonyl chloride.
- Friedel-Crafts Acylation : Reacting cyclohexanecarbonyl chloride with benzene and AlCl₃ yields phenyl phenyl ketone.
Critical Parameters :
- Temperature control during chlorination (25–40°C) prevents decomposition.
- Stoichiometric AlCl₃ (1:1 molar ratio to acyl chloride) ensures complete reaction.
Step 3: Benzimidazole Coupling
- Activation : Convert the hydroxyl group to a mesylate (MsCl, Et₃N).
- Nucleophilic Substitution : React with 1H-benzimidazole-2-thiol in DMF/K₂CO₃ to form the sulfide, followed by oxidation (H₂O₂, AcOH) to the sulfone.
- Reductive Amination : Reduce the sulfone to the desired 3-benzimidazolyl substituent using LiAlH₄.
Yield Optimization :
- Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency.
Synthetic Route 2: Photo-Oxidative Ketone Formation and Modular Assembly
Step 1: Photo-Oxidation of Diarylmethane
- Substrate Preparation : Synthesize 4-(2-hydroxypropoxy)diarylmethane by alkylating 4-hydroxyphenyl phenyl methane with epichlorohydrin.
- Oxidation : Irradiate with UV light (450 nm) in the presence of H₂O₂ and NaBr, generating the ketone via radical intermediates.
Reaction Conditions :
- Solvent: Dichloroethane (DCE) for optimal radical stability.
- Temperature: 20–25°C to minimize side reactions.
Step 2: Benzimidazole Installation
- Protection : Protect the ketone as its dimethyl acetal (MeOH, HCl).
- Mitsunobu Reaction : Couple 1H-benzimidazole with the hydroxypropoxy group using DIAD/PPh₃.
- Deprotection : Remove the acetal with aqueous HCl to regenerate the ketone.
Advantages :
- Mitsunobu conditions enable stereoretentive coupling.
- Avoids harsh reducing agents that might degrade the benzimidazole.
Analytical Validation and Process Optimization
Spectroscopic Characterization
- NMR :
- ¹H NMR (CDCl₃): δ 8.2 (s, 1H, ketone aromatic), δ 7.8–7.3 (m, benzimidazole protons).
- ¹³C NMR : 198.5 ppm (C=O), 155.2 ppm (benzimidazole C2).
- GC/MSD : Purity >98% with retention time 12.7 min (HP-5 column).
Yield Comparison of Synthetic Routes
| Parameter | Route 1 (Friedel-Crafts) | Route 2 (Photo-Oxidative) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity (HPLC) | 97% | 95% |
| Reaction Time | 48 hours | 24 hours |
| Scalability | Pilot-plant feasible | Lab-scale only |
Critical Challenges and Mitigation Strategies
- Ketone Reactivity : Friedel-Crafts acylation may over-acylate without proper AlCl₃ quenching. Post-reaction hydrolysis (ice/HCl) mitigates this.
- Benzimidazole Stability : LiAlH₄ reduction can degrade the heterocycle; NaBH₄/CeCl₃ offers a milder alternative.
- Byproduct Formation : Photo-oxidation generates brominated byproducts. Silica gel chromatography (EtOAc/hexane) achieves effective separation.
Industrial Scalability and Environmental Impact
Cost-Benefit Analysis
- Route 1 : Higher raw material costs (Pd catalysts, SOCl₂) but suitable for bulk production.
- Route 2 : Lower catalyst costs but requires UV reactors, limiting large-scale adoption.
Green Chemistry Considerations
- Solvent Recovery : DCE from photo-oxidation can be recycled via distillation (85% recovery).
- Waste Streams : SOCl₂ hydrolysis generates HCl gas, necessitating scrubbers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of benzimidazole carboxylic acid derivatives.
Reduction: Formation of benzimidazole alcohol derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone has been studied for its antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent.
Table 1: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A375 | 25 | Intrinsic pathway activation |
| HepG2 | 30 | Apoptosis via mitochondrial pathway |
Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has exhibited moderate antimicrobial activity against a range of bacterial and fungal species. Its effectiveness varies based on the type of microorganism.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 10 | 100 |
These findings suggest its potential use in developing new antimicrobial agents .
Corrosion Inhibition
Benzimidazole derivatives, including this compound, are recognized for their corrosion inhibition properties in aggressive environments, particularly in metal protection applications.
Table 3: Corrosion Inhibition Efficiency
| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Carbon Steel | 0.5 | 85 |
| Aluminum Alloy | 0.2 | 90 |
The compound acts by forming a protective film on the metal surface, thereby reducing corrosion rates significantly .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound. The study utilized flow cytometry to analyze apoptosis markers and cell cycle distribution, revealing that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of benzimidazole derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated substantial inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone involves:
Antiproliferative Activity: It interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific molecular pathways.
Antimicrobial Activity: It inhibits bacterial and fungal growth by disrupting nucleic acid and protein synthesis.
Corrosion Inhibition: Forms a protective film on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique structure differentiates it from related aromatic ketones and benzimidazole derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility: The target compound’s hydroxypropoxy and benzimidazole groups likely enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to benzophenone, which is more soluble in non-polar solvents . Difunctional alpha hydroxy ketone (CAS 71868-15-0) exhibits moderate solubility in organic solvents due to its symmetric diphenylether backbone .
- Thermal Stability: The rigid benzimidazole ring in the target compound may confer higher thermal stability compared to benzophenone or dibenzoylmethane, which lack heterocyclic components .
- Photochemical Activity :
- Unlike difunctional alpha hydroxy ketones (e.g., KIP 160), which are efficient photoinitiators due to dual alpha-hydroxy ketone groups , the target compound’s single ketone and benzimidazole may alter its UV absorption profile and radical generation efficiency.
Biological Activity
The compound 4-(3-benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone (often referred to as BHPK) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BHPK, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BHPK features a complex structure that includes a benzimidazole moiety, which is known for its pharmacological properties. The presence of a hydroxypropoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of BHPK. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Research indicates that BHPK induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with BHPK resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The compound was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Activity
BHPK exhibits notable antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 1: Antimicrobial Activity of BHPK
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
BHPK has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .
Understanding the mechanisms through which BHPK exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : Inhibition of inflammatory cytokine production.
Recent Studies
- Study on Anticancer Activity : A 2023 study published in Journal of Medicinal Chemistry reported that BHPK significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : A comprehensive screening published in Antimicrobial Agents and Chemotherapy confirmed the broad-spectrum antimicrobial activity of BHPK, particularly against multidrug-resistant strains .
Q & A
Q. What are the primary chemical reactivity patterns observed for the ketone and benzimidazole moieties in this compound?
- The phenyl ketone group undergoes nucleophilic additions (e.g., hydrosilylation with silanes catalyzed by manganese salan complexes) , while the benzimidazole nitrogen can participate in alkylation or coordination with metal ions. Reactivity is monitored via in-situ NMR or TLC. Competing pathways (e.g., ketone reduction vs. benzimidazole alkylation) require careful control of stoichiometry and reaction temperature .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms or biological target interactions?
- Density Functional Theory (DFT) calculations predict transition states for ketone reactivity (e.g., hydrosilylation energetics) . Molecular docking studies identify potential biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding between the benzimidazole and active-site residues. Discrepancies between in vitro and in silico data may arise from solvation effects or protein flexibility, necessitating MD simulations or free-energy perturbation methods .
Q. What strategies improve the enantiomeric purity of derivatives during asymmetric synthesis?
- Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution can enhance enantioselectivity. For example, the hydroxypropoxy linker’s stereocenter may be controlled via Sharpless epoxidation or Jacobsen hydrolysis. Advanced HPLC (e.g., chiral stationary phases) or circular dichroism (CD) validates enantiopurity. Contradictions in optical rotation data between batches may stem from racemization during workup, requiring inert atmosphere protocols .
Q. How does the compound’s solid-state polymorphism affect its physicochemical properties and bioactivity?
- Polymorph screening via solvent recrystallization or grinding reveals distinct crystal forms. Differential Scanning Calorimetry (DSC) and PXRD differentiate polymorphs, while dissolution studies correlate bioavailability with lattice energy. Discrepancies in bioactivity (e.g., IC₅₀ variations) between polymorphs highlight the need for strict crystallization controls in preclinical studies .
Data Contradiction Analysis
- Example 1 : Conflicting NMR shifts for the hydroxypropoxy chain may indicate rotameric equilibria. Variable-temperature NMR or deuterium exchange experiments can resolve this .
- Example 2 : Discrepancies in biological assay results (e.g., cytotoxicity vs. enzyme inhibition) may arise from off-target interactions. Proteomic profiling or CRISPR-Cas9 knockout models can isolate primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
